molecular formula C31H48O3 B1250888 Dehydroeburiconic acid

Dehydroeburiconic acid

Cat. No. B1250888
M. Wt: 468.7 g/mol
InChI Key: KBZOWVQYHZLSSX-DIQRFASRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dehydroeburiconic acid is a tetracyclic triterpenoid that is lanost-8-en-21-oic acid substituted by a methylidene group at position 24 and an oxo group at position 3. It has been isolated from Poria cocos. It has a role as a fungal metabolite. It is a monocarboxylic acid, a tetracyclic triterpenoid and a cyclic terpene ketone. It derives from a hydride of a lanostane.

Scientific Research Applications

Inhibition of DNA Polymerases

Dehydroeburiconic acid, a lanostane-type triterpene acid, has been found to inhibit DNA polymerases. Research conducted by Akihisa et al. (2004) shows that dehydroeburiconic acid extracted from Poria cocos inhibits calf DNA polymerase α and rat DNA polymerase β. These findings suggest potential applications in studying DNA replication and repair mechanisms, as well as possible implications in cancer research where DNA polymerase activity is a key factor (Akihisa et al., 2004).

Potential in Diabetes and Dyslipidemia Treatment

Dehydroeburiconic acid has demonstrated potential in treating conditions like diabetes and dyslipidemia. Kuo, Lin, and Shih (2016) found that this compound, sourced from Antrodia camphorata, effectively reduced blood glucose levels in mice fed a high-fat diet. Additionally, it influenced lipid homeostasis, pointing towards its potential as a therapeutic agent for type 2 diabetes and hypertriglyceridemia (Kuo, Lin, & Shih, 2016).

Implications in Type 1 Diabetes Mellitus

Another study by Kuo, Lin, and Shih (2015) on dehydroeburicoic acid showed its effectiveness in managing type 1 diabetes mellitus and dyslipidemia in streptozotocin-induced diabetic mice. The study highlighted its potential to regulate blood glucose and lipid levels, thus underscoring its significance in diabetes research (Kuo, Lin, & Shih, 2015).

properties

Product Name

Dehydroeburiconic acid

Molecular Formula

C31H48O3

Molecular Weight

468.7 g/mol

IUPAC Name

(2R)-6-methyl-5-methylidene-2-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]heptanoic acid

InChI

InChI=1S/C31H48O3/c1-19(2)20(3)9-10-21(27(33)34)22-13-17-31(8)24-11-12-25-28(4,5)26(32)15-16-29(25,6)23(24)14-18-30(22,31)7/h19,21-22,25H,3,9-18H2,1-2,4-8H3,(H,33,34)/t21-,22-,25+,29-,30-,31+/m1/s1

InChI Key

KBZOWVQYHZLSSX-DIQRFASRSA-N

Isomeric SMILES

CC(C)C(=C)CC[C@H]([C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C)C(=O)O

Canonical SMILES

CC(C)C(=C)CCC(C1CCC2(C1(CCC3=C2CCC4C3(CCC(=O)C4(C)C)C)C)C)C(=O)O

synonyms

dehydroeburiconic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dehydroeburiconic acid
Reactant of Route 2
Dehydroeburiconic acid
Reactant of Route 3
Dehydroeburiconic acid
Reactant of Route 4
Dehydroeburiconic acid
Reactant of Route 5
Dehydroeburiconic acid
Reactant of Route 6
Dehydroeburiconic acid

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